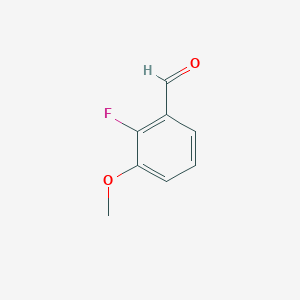

2-Fluoro-3-metoxibenzaldehído

Descripción general

Descripción

Lanabecestat, también conocido como AZD3293 o LY3314814, es un inhibidor oral de la enzima de escisión de la beta-secretasa 1 (BACE1). Se desarrolló para prevenir la acumulación de beta-amiloide, una proteína asociada con la progresión de la enfermedad de Alzheimer. Al inhibir BACE1, lanabecestat tiene como objetivo retrasar o detener la progresión de la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Lanabecestat se ha estudiado ampliamente por su potencial en el tratamiento de la enfermedad de Alzheimer. Es un inhibidor permeable al cerebro de la BACE1 humana, que reduce los niveles de amiloide-beta en el cerebro, el líquido cefalorraquídeo y el plasma. Esta reducción es crucial para ralentizar la progresión de la enfermedad de Alzheimer .

Aplicaciones en química: La síntesis y las reacciones de lanabecestat proporcionan información valiosa sobre el desarrollo de otros inhibidores de BACE1 y compuestos similares.

Aplicaciones en biología y medicina: Lanabecestat se ha evaluado en ensayos clínicos por su eficacia en el tratamiento de la enfermedad de Alzheimer temprana y leve. Aunque mostró promesa en la reducción de los niveles de amiloide-beta, no redujo significativamente el deterioro cognitivo o funcional en los pacientes .

Aplicaciones en la industria: La síntesis escalable de lanabecestat lo convierte en un compuesto valioso para la investigación y el desarrollo farmacéutico, particularmente en el campo de las enfermedades neurodegenerativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Lanabecestat se sintetiza utilizando un proceso de reacción de Suzuki escalable. Este método implica el uso de borato de dietanolamina cristalino estable, que se hidroliza rápidamente en condiciones de reacción. La dietanolamina liberada juega un papel crucial en el proceso catalítico y ayuda a equilibrar entre los complejos de paladio unidos y no unidos .

Métodos de producción industrial: La producción industrial de lanabecestat implica la reacción de acoplamiento de Suzuki, que está optimizada para la síntesis a gran escala. El proceso garantiza un alto rendimiento y pureza del producto final, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Lanabecestat principalmente experimenta reacciones de sustitución debido a su estructura química. La presencia de grupos funcionales como metoxi, metil y piridinilo permite diversas reacciones de sustitución.

Reactivos y condiciones comunes:

Reactivos: Catalizadores de paladio, borato de dietanolamina y otros agentes de acoplamiento.

Condiciones: Las reacciones generalmente se llevan a cabo bajo temperatura y presión controladas para garantizar un rendimiento y pureza óptimos.

Productos principales: El producto principal de estas reacciones es el propio lanabecestat, que se obtiene con alta pureza a través del proceso de acoplamiento de Suzuki optimizado .

Mecanismo De Acción

Lanabecestat ejerce sus efectos inhibiendo la enzima de escisión de la proteína precursora amiloide del sitio beta 1 (BACE1). Esta inhibición previene la formación de amiloide-beta, una proteína que se acumula en los cerebros de los pacientes con enfermedad de Alzheimer. Al reducir los niveles de amiloide-beta, lanabecestat tiene como objetivo ralentizar la progresión de la enfermedad .

Objetivos moleculares y vías:

Objetivo: Enzima de escisión de la proteína precursora amiloide del sitio beta 1 (BACE1)

Comparación Con Compuestos Similares

Lanabecestat es uno de varios inhibidores de BACE1 desarrollados para el tratamiento de la enfermedad de Alzheimer. Otros compuestos similares incluyen verubecestat, atabecestat y elenbecestat. Si bien todos estos compuestos se dirigen a BACE1, lanabecestat es único en su afinidad de unión específica y permeabilidad cerebral .

Lista de compuestos similares:

- Verubecestat

- Atabecestat

- Elenbecestat

Las propiedades únicas de lanabecestat y su extensa investigación lo convierten en un compuesto significativo en la búsqueda continua de tratamientos efectivos para la enfermedad de Alzheimer.

Propiedades

IUPAC Name |

2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCOUDNHILORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396248 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-88-6 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?

A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)